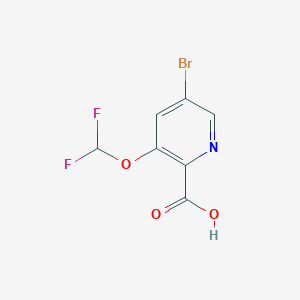
5-Bromo-3-(difluoromethoxy)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(difluoromethoxy)picolinic acid is an organic compound with the molecular formula C7H4BrF2NO2. It is a derivative of picolinic acid, where the hydrogen atoms at positions 5 and 3 of the pyridine ring are substituted with a bromine atom and a difluoromethoxy group, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with 5-bromopicolinic acid, which is then reacted with difluoromethyl ether under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of 5-Bromo-3-(difluoromethoxy)picolinic acid may involve large-scale bromination and etherification processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(difluoromethoxy)picolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound, while oxidation and reduction can modify the functional groups present on the molecule .
Scientific Research Applications
5-Bromo-3-(difluoromethoxy)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-3-(difluoromethoxy)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Bromopicolinic Acid: A precursor in the synthesis of 5-Bromo-3-(difluoromethoxy)picolinic acid.
3-Bromo-5-(trifluoromethyl)picolinic Acid: Another derivative of picolinic acid with similar structural features
Uniqueness
This compound is unique due to the presence of both a bromine atom and a difluoromethoxy group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H4BrF2NO3 |
|---|---|
Molecular Weight |
268.01 g/mol |
IUPAC Name |
5-bromo-3-(difluoromethoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4BrF2NO3/c8-3-1-4(14-7(9)10)5(6(12)13)11-2-3/h1-2,7H,(H,12,13) |
InChI Key |
WECIUQZMHAXMIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1OC(F)F)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















